ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate
CAS No.:
Cat. No.: VC13881719
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3O3 |
|---|---|
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate |
| Standard InChI | InChI=1S/C12H11F3O3/c1-2-18-11(17)9(10(16)12(13,14)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
| Standard InChI Key | HUGYYFQQENWPFS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate (CHFO) features:
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A butanoate ester backbone with a ketone group at position 3.
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A trifluoromethyl (-CF) group at position 4.
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A phenyl ring substituent at position 2.
The molecular architecture positions it as a hybrid between aromatic, fluorinated, and carbonyl-containing compounds, enabling diverse reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 260.21 g/mol |
| Predicted Density | 1.3–1.4 g/cm³ |
| Boiling Point (est.) | 180–200°C |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
Note: Properties extrapolated from analogs .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate is documented, analogous methods for fluorinated esters suggest viable pathways:
Route 1: Claisen Condensation
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Starting Materials: Ethyl trifluoroacetoacetate and benzaldehyde.
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Conditions: Catalytic base (e.g., piperidine) in anhydrous ethanol under reflux.
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Mechanism: Base-mediated aldol condensation followed by esterification.
Route 2: Friedel-Crafts Acylation
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Reactants: Trifluoroacetyl chloride and ethyl phenylacetate.
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Catalyst: Lewis acid (e.g., AlCl) in dichloromethane.
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Outcome: Introduces the trifluoromethyl group adjacent to the phenyl ring .
Route 3: Knoevenagel Reaction
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Substrates: Ethyl 4,4,4-trifluoroacetoacetate and benzaldehyde.
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Base: Ammonium acetate in acetic acid.
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Advantage: Mild conditions suitable for acid-sensitive groups .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy:
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NMR (Predicted):
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing CO and fluorinated byproducts.
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Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, yielding the corresponding carboxylic acid.
Applications and Derivatives
Pharmaceutical Intermediates
Fluorinated esters are pivotal in drug discovery due to their metabolic stability and lipophilicity. Derivatives of ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate could serve as:
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Antiprion Agents: Analogous to pyrazolone derivatives from ethyl 3-oxo-4-phenylbutanoate.
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Anti-inflammatory Compounds: Inhibition of NF-κB via trifluoromethyl ketone motifs .
Materials Science
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Liquid Crystals: Fluorinated esters enhance thermal stability in display technologies.
| Parameter | Recommendation |
|---|---|
| Storage | Cool, dry, inert atmosphere |
| PPE | Gloves, goggles, fume hood |
| Spill Management | Absorb with vermiculite; neutralize with base |
Future Perspectives
Research Opportunities
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Catalytic Asymmetric Synthesis: Enantioselective routes for chiral fluorinated esters.
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Bioactivity Screening: Evaluate antimicrobial and anticancer potential.
Industrial Scalability
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Continuous Flow Chemistry: Mitigate exothermic risks in large-scale trifluoromethylation.
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